N-(2-ethoxyphenyl)-3-iodobenzamide
Description
N-(2-Ethoxyphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid core linked via an amide bond to a 2-ethoxyphenyl group. The ethoxy substituent (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
YTIZLMQMKDZXJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
N-(2-Hydroxy-1-methylethyl)-3-iodobenzamide
- Structure: Features a hydroxyl-bearing alkyl chain (derived from DL-alaninol) instead of the ethoxyphenyl group.
- Synthesis : Prepared using 3-iodobenzoic acid, EDCI, and triethylamine, yielding 34% after purification .
- Properties : The polar hydroxy group enhances solubility in aqueous media but may reduce membrane permeability compared to the ethoxy analog.
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)
- Structure : Contains bromine and trifluoromethyl substituents on the phenyl ring.
- NMR data (¹H, 400 MHz) confirm structural integrity .
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)
- Structure: Substituted with a diethylaminoethyl group and para-iodine.
- Applications: Radiolabeled with ¹²³I for melanoma imaging, achieving 81% diagnostic sensitivity due to high tumor uptake and favorable tumor/nontumor ratios (tumor/blood = 37 at 24 hours) .
Iodine Positional Isomers
N-(2-Ethoxyphenyl)-4-iodobenzamide
- Structure : Iodine at the para position instead of meta.
N-(2-Ethylphenyl)-2-iodobenzamide
Heterocyclic and Halogenated Analogs
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- Structure : Incorporates a benzoxazole ring with a fluorophenyl group.
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide
- Structure : Dual chloro substituents and a benzoxazole ring.
Comparative Data Table
Research Findings and Implications
- Radiolabeling Efficacy: Para-iodinated analogs like BZA exhibit superior tumor uptake in melanoma due to melanin affinity, whereas meta-substituted derivatives may require optimization for similar applications .
- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –Br) enhance reactivity in electrophilic substitution reactions, critical for designing enzyme inhibitors .
- Structural Rigidity : Heterocyclic benzoxazole analogs demonstrate improved target engagement in kinase assays, suggesting utility in cancer therapeutics .
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